6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione
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Overview
Description
6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione is a compound that features a 3,4,5-trimethoxyphenyl group attached to a triazine ringThe 3,4,5-trimethoxyphenyl group is known for its presence in several biologically active molecules, which contributes to the compound’s potential bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with a triazine derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar 3,4,5-trimethoxyphenyl group.
Trimethoprim: An antibiotic that also contains a 3,4,5-trimethoxyphenyl group, used to treat bacterial infections.
Combretastatin: A potent microtubule-targeting agent with a 3,4,5-trimethoxyphenyl group, used in cancer research.
Uniqueness
6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione is unique due to its specific combination of the 3,4,5-trimethoxyphenyl group and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62616-10-8 |
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Molecular Formula |
C13H15N3O5 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C13H15N3O5/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(17)14-13(18)16-15-8/h5-6H,4H2,1-3H3,(H2,14,16,17,18) |
InChI Key |
UNHAZXDBVZKHON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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